5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid
Overview
Description
“5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazoles and their derivatives possess almost all types of pharmacological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Fluorinated pyrazoles, such as “this compound”, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . A variety of synthesis methods have been reported over the years . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
Pyrazoles are known for their versatility in organic synthesis . They can undergo a variety of chemical reactions, including addition reactions, cyclization, and more . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Scientific Research Applications
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. For instance, 7-[hydrazino], -[hydrazonyl] and -[pyrazolyl]quinolone-3-carboxylic acids derived from 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibited in vitro biological activities. This demonstrates the potential of pyrazole derivatives in medicinal chemistry and drug design (Ziegler et al., 1988).
Pyrazole-3-carboxylic Acid Derivatives in Antiproliferative Activity
Novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been synthesized and characterized, demonstrating antiproliferative activities against various cell lines, including Vero, C6, and HeLa cells. This highlights the therapeutic potential of pyrazole-3-carboxylic acid derivatives in cancer research (Kasımoğulları et al., 2015).
Coordination Polymers from Pyrazole-4-carboxylic Acid Derivatives
d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have shown structural diversity and potential application in materials science, indicating the versatility of pyrazole-4-carboxylic acid derivatives in designing functional materials (Cheng et al., 2017).
Future Directions
Fluorinated pyrazoles have grown exponentially in popularity since the early 1990s, with more than 50% of all contributions on the topic having been published in the last 5 years . This suggests that there is ongoing interest in the synthesis and application of fluorinated pyrazoles, including “5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid”, in various areas of science .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The fluorine atom could form a hydrogen bond with a target protein, while the ethyl group could participate in hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests it may have good absorption and distribution characteristics . The compound’s pKa value of 2.86 indicates it will primarily exist in its protonated form at physiological pH, which could influence its distribution and excretion .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it’s possible that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid. For example, the compound’s ionization state and, consequently, its interaction with targets could be affected by pH . Additionally, the compound’s stability could be influenced by temperature and light.
Properties
IUPAC Name |
5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRGYNURXYGNCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659066 | |
Record name | 5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681034-63-9 | |
Record name | 5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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